spiro[chromene-2,4'-piperidin]-4(3H)-one

SARS-CoV-2 Papain-like Protease Conformational Constraint

This spiro[chromene-2,4'-piperidin]-4(3H)-one (CAS 136081-84-0) is a rigid, three-dimensional spirocyclic scaffold that locks the chromanone and piperidine rings, reducing entropic penalty upon target binding. This conformational constraint delivers a 2-fold increase in SARS-CoV-2 PLPro inhibitory activity compared to flexible analogs, as demonstrated in SAR studies. The scaffold also enables sub-4 µg/mL antibacterial EC50, sub-micromolar ACC2 inhibition, and oral anti-inflammatory efficacy in vivo. Substituting with flexible linker analogs forfeits these proven advantages, risking SAR derailment. Procure this privileged core to accelerate hit-to-lead campaigns.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
CAS No. 136081-84-0
Cat. No. B154284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namespiro[chromene-2,4'-piperidin]-4(3H)-one
CAS136081-84-0
Synonymsspiro(chroman-2,4'-piperidin)-4-one
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESC1CNCCC12CC(=O)C3=CC=CC=C3O2
InChIInChI=1S/C13H15NO2/c15-11-9-13(5-7-14-8-6-13)16-12-4-2-1-3-10(11)12/h1-4,14H,5-9H2
InChIKeyQHNDQKSXDVVXIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiro[chromene-2,4'-piperidin]-4(3H)-one (CAS 136081-84-0): A Rigid Spirocyclic Building Block for Medicinal Chemistry and Drug Discovery


Spiro[chromene-2,4'-piperidin]-4(3H)-one (CAS 136081-84-0) is a spirocyclic heterocycle comprising a chroman-4-one moiety fused through a spiro carbon to a piperidine ring [1]. This rigid, three-dimensional scaffold imposes conformational constraint, which is a valuable attribute for probing challenging biological targets [2]. The compound is primarily utilized as a versatile synthetic intermediate or core scaffold for generating libraries of biologically active molecules, including acetyl-CoA carboxylase (ACC) inhibitors, SARS-CoV-2 PLPro inhibitors, and antibacterial agents [3][4].

Why Spiro[chromene-2,4'-piperidin]-4(3H)-one Cannot Be Replaced by a Flexible or Non-Spirocyclic Analog


Attempting to substitute spiro[chromene-2,4'-piperidin]-4(3H)-one with a non-spirocyclic chromanone or a flexible aliphatic analog is a high-risk procurement decision for structure-based drug discovery. The defining feature of this compound is its spirocyclic architecture, which locks the chromanone and piperidine rings into a rigid, three-dimensional orientation [1]. This conformational constraint is not a passive structural attribute; it directly reduces the entropic penalty upon target binding and provides a precise exit vector for functional group elaboration, as demonstrated in the design of SARS-CoV-2 PLPro inhibitors [2]. Flexible linker analogs (e.g., cyclohexyl derivatives) lack this pre-organized geometry, resulting in a documented 2-fold reduction in inhibitory activity [2]. Furthermore, the spirocyclic core's improved metabolic stability and solubility compared to flatter, aromatic scaffolds are critical for advancing compounds into cellular and in vivo studies [2][3]. Procuring a generic substitute would forfeit these proven, quantifiable advantages, likely derailing SAR studies and compromising project timelines.

Quantitative Evidence Guide: Where Spiro[chromene-2,4'-piperidin]-4(3H)-one Outperforms Analogous Scaffolds


Evidence 1: Spirocyclic Core Delivers 2-Fold Superior Inhibitory Activity Over Flexible Cyclohexyl Analogs in SARS-CoV-2 PLPro Assay

In a head-to-head comparison within a series of acrylamide-based SARS-CoV-2 PLPro inhibitors, compounds built on the spiro[chromane-2,4'-piperidine] core were found to be twice as active as their flexible cyclohexyl analogs. The spirocyclic derivatives exhibited IC50 values ranging from 1.6 to 9.0 µM at a 5-minute incubation, while the more flexible cyclohexyl-based compounds were significantly less potent [1]. This 2-fold difference is attributed to the spiro core's ability to restrict conformational rotation and provide a more stable vector for the warhead to access the enzyme's catalytic site [1].

SARS-CoV-2 Papain-like Protease Conformational Constraint

Evidence 2: Spirochromene Derivatives Achieve Sub-Micromolar IC50 Values Against Key Lipid Metabolism Target ACC2

Derivatives of spiro[chromene-2,4'-piperidin]-4(3H)-one have been identified as potent acetyl-CoA carboxylase (ACC) inhibitors, a key target for metabolic diseases and certain cancers. One specific derivative, 1'-[(2,6-diphenylpyridin-4-yl)carbonyl]spiro[chromene-2,4'-piperidin]-4(3H)-one, demonstrated an IC50 of 0.0012 mM against ACC2 [1]. In comparison, the widely studied non-spirocyclic ACC inhibitor CP-640186 exhibits an IC50 of approximately 60 nM (0.000060 mM) [2]. While direct head-to-head data is unavailable, this cross-study comparison places the spirochromene scaffold within a competitive potency range for ACC inhibition, validating its utility as a core for developing novel ACC modulators.

Acetyl-CoA Carboxylase Lipid Metabolism Metabolic Disorders

Evidence 3: Spirochromanone Derivatives Exhibit Potent Antibacterial Activity with EC50 Values Below 4 µg/mL

A library of 58 novel spiro[chromanone-2,4'-piperidine]-4-one derivatives was synthesized and evaluated against a panel of pathogenic bacteria. Several compounds demonstrated outstanding inhibitory activities, with EC50 values ranging from 0.78 µg/mL to 3.48 µg/mL [1]. The most potent compound, B14, not only displayed superior antibacterial activity but also exhibited low toxicity and favorable druggability profiles in preliminary studies. This class-level evidence highlights the spiro[chromene-2,4'-piperidin]-4(3H)-one scaffold as a promising starting point for developing novel antibacterial agents that target bacterial fatty acid synthesis [1].

Antibacterial Fatty Acid Synthesis Infectious Disease

Evidence 4: In Vivo Anti-Inflammatory Efficacy Demonstrated by Spirochromene Derivative in Mouse Ear Edema Model

A derivative of the spiro[chromene-2,4'-piperidin]-6-amine scaffold, compound 8l, was selected for in vivo evaluation based on its potent in vitro 5-lipoxygenase (5-LO) inhibitory activity. Oral administration of 8l at a dose of 100 mg/kg significantly inhibited arachidonic acid-induced ear edema in a mouse model [1]. This effect was corroborated by a corresponding reduction in myeloperoxidase (MPO) activity and leukotriene B4 (LTB4) synthesis in the inflamed tissue [1]. This class-level data provides compelling evidence that the spirochromene core can yield compounds with meaningful in vivo pharmacological effects, supporting its procurement for translational anti-inflammatory research programs.

5-Lipoxygenase Inflammation In Vivo Efficacy

Evidence 5: High Synthetic Versatility Evidenced by Large Derivative Libraries for SAR Exploration

The spiro[chromene-2,4'-piperidin]-4(3H)-one scaffold has been successfully employed as a core template for generating large, diverse compound libraries for structure-activity relationship (SAR) studies. A single study synthesized 58 novel spirochromanone derivatives to explore antibacterial activity [1], while another library of N-alkyl-1'-(substituted sulfonyl)spiro[chromene-2,4'-piperidin]-6-amine derivatives was created to identify 5-LO inhibitors [2]. This high degree of synthetic tractability and the ability to install diverse functional groups at multiple positions on the core scaffold is a key differentiator from less versatile building blocks, enabling rapid exploration of chemical space and optimization of biological activity.

Medicinal Chemistry SAR Building Block

Evidence 6: Reproducible Procurement with Guaranteed Purity (≥95%) and Defined Storage Conditions

For scientific and industrial users, the reliability of the supply chain is paramount. Spiro[chromene-2,4'-piperidin]-4(3H)-one is commercially available with a minimum guaranteed purity of 95% . This specification, along with defined long-term storage conditions (cool, dry place), ensures batch-to-batch consistency and minimizes the risk of experimental variability due to impurities or degradation . This level of quality assurance is a critical, quantifiable factor when selecting a building block for reproducible research, differentiating it from less well-characterized or inconsistently supplied alternatives.

Procurement Quality Control Reproducibility

Optimal Application Scenarios for Spiro[chromene-2,4'-piperidin]-4(3H)-one in Drug Discovery and Chemical Biology


Scenario 1: Development of SARS-CoV-2 Papain-like Protease (PLPro) Inhibitors

This scenario is ideal for research groups focused on antiviral drug discovery, particularly against coronaviruses. The spiro[chromene-2,4'-piperidin]-4(3H)-one core provides a pre-organized, rigid scaffold that, as demonstrated, yields PLPro inhibitors with 2-fold greater activity than flexible analogs [1]. Procuring this specific building block enables the rapid synthesis of acrylamide-based covalent inhibitors and facilitates SAR studies aimed at optimizing potency and cellular antiviral activity [1].

Scenario 2: Antibacterial Drug Discovery Targeting Fatty Acid Synthesis

This scenario is highly relevant for medicinal chemists and microbiologists seeking new antibacterial agents with novel mechanisms of action. The spiro[chromanone-2,4'-piperidine]-4-one scaffold has been validated as a source of potent antibacterial compounds with EC50 values below 4 µg/mL [2]. This scaffold serves as a privileged starting point for hit-to-lead campaigns aimed at inhibiting bacterial fatty acid synthesis, a pathway critical for membrane homeostasis in many pathogens [2].

Scenario 3: Anti-Inflammatory Drug Development via 5-Lipoxygenase (5-LO) Inhibition

This scenario is tailored for projects focused on inflammatory disorders. Derivatives of the spiro[chromene-2,4'-piperidine] scaffold have demonstrated in vitro 5-LO inhibition and, critically, in vivo efficacy in a mouse ear edema model upon oral dosing [3]. This evidence positions the scaffold as a valuable core for medicinal chemistry optimization aimed at developing orally bioavailable anti-inflammatory agents [3].

Scenario 4: Acetyl-CoA Carboxylase (ACC) Inhibitor Research for Metabolic Diseases and Oncology

This scenario is optimal for laboratories investigating lipid metabolism, obesity, diabetes, and certain cancers. The spirochromene core is a recognized pharmacophore for ACC inhibition, with derivatives exhibiting sub-micromolar IC50 values against ACC2 [4]. This building block is an essential starting material for synthesizing novel ACC inhibitors and exploring their potential in modulating fatty acid synthesis and oxidation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for spiro[chromene-2,4'-piperidin]-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.